molecular formula C7H12O5S2 B14694179 2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid CAS No. 32386-30-4

2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid

Cat. No.: B14694179
CAS No.: 32386-30-4
M. Wt: 240.3 g/mol
InChI Key: GCWCKFFNVMYXNH-UHFFFAOYSA-N
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Description

2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid is an organic compound with the molecular formula C7H12O6S3 It is characterized by the presence of sulfanyl and carboxymethylsulfanyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid typically involves the reaction of thioglycolic acid with appropriate intermediates under controlled conditions. One common method includes the reaction of thioglycolic acid with 2-chloro-3-hydroxypropyl sulfide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid involves its interaction with various molecular targets and pathways. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. This interaction can modulate enzymatic activity and influence cellular processes such as signal transduction and redox regulation. Additionally, the carboxyl groups can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thioglycolic acid: Contains a sulfanyl group and is used in similar applications, such as in the synthesis of sulfur-containing compounds.

    Mercaptoacetic acid: Another sulfur-containing compound with similar reactivity and applications.

    2-Mercaptopropionic acid: Shares structural similarities and is used in the synthesis of various organic compounds.

Uniqueness

2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid is unique due to its combination of sulfanyl and carboxymethylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Properties

CAS No.

32386-30-4

Molecular Formula

C7H12O5S2

Molecular Weight

240.3 g/mol

IUPAC Name

2-[3-(carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid

InChI

InChI=1S/C7H12O5S2/c8-5(1-13-3-6(9)10)2-14-4-7(11)12/h5,8H,1-4H2,(H,9,10)(H,11,12)

InChI Key

GCWCKFFNVMYXNH-UHFFFAOYSA-N

Canonical SMILES

C(C(CSCC(=O)O)O)SCC(=O)O

Origin of Product

United States

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